(5-Amino-2-chlorophenyl)boronic acid hydrochloride

Beschreibung

Introduction and Structural Characterization

Chemical Identity and Nomenclature

(5-Amino-2-chlorophenyl)boronic acid hydrochloride is registered under the Chemical Abstracts Service number 2096340-32-6 for the hydrochloride salt form, while the free acid form carries the identifier 958646-69-0. The compound follows International Union of Pure and Applied Chemistry nomenclature as this compound, with alternative systematic names including 5-amino-2-chlorophenylboronic acid hydrochloride and boronic acid, B-(5-amino-2-chlorophenyl)-, hydrochloride.

The molecular formula of the hydrochloride salt is C₆H₈BClNO₂, with additional chloride ion, distinguishing it from the free acid form which has the formula C₆H₇BClNO₂. The compound exists as a white to off-white crystalline solid under standard conditions, with the hydrochloride form providing enhanced stability and solubility characteristics compared to the parent boronic acid.

Structural Features and Molecular Properties

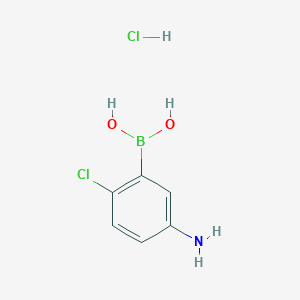

The molecular architecture of this compound centers around a benzene ring bearing three distinct functional groups positioned in a specific substitution pattern. The boronic acid group (-B(OH)₂) occupies the 1-position, serving as the primary reactive center for various chemical transformations. The chlorine substituent at the 2-position provides electron-withdrawing character, while the amino group at the 5-position contributes electron-donating properties, creating an interesting electronic environment within the aromatic system.

The molecular weight of the hydrochloride salt form is approximately 207.85 g/mol, reflecting the additional hydrochloric acid component that enhances the compound's solubility profile. The canonical Simplified Molecular-Input Line-Entry System representation shows the structural connectivity as B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl, clearly indicating the substitution pattern and the presence of the chloride counterion.

The compound exhibits hygroscopic properties, requiring careful storage conditions to maintain its stability and purity. The presence of both acidic (boronic acid) and basic (amino) functional groups within the same molecule creates an amphoteric character that influences its chemical behavior and interaction with various solvents and reagents.

Crystallographic Analysis

While specific crystallographic data for this compound is limited in the available literature, related boronic acid derivatives provide insights into the expected structural features. The crystallographic analysis of similar compounds reveals that boronic acids typically adopt planar configurations with the boron atom exhibiting trigonal planar geometry. The B-O bond lengths typically range from 1.35 to 1.40 Å, while the B-C bond connecting to the aromatic ring measures approximately 1.55 Å.

The presence of the amino and chloro substituents on the phenyl ring influences the overall crystal packing through intermolecular hydrogen bonding interactions. The amino group can participate in hydrogen bonding as both donor and acceptor, while the boronic acid hydroxyl groups provide additional hydrogen bonding sites. The chlorine atom contributes to van der Waals interactions and may participate in halogen bonding with appropriate acceptor sites in the crystal lattice.

The hydrochloride salt formation typically results in ionic interactions between the protonated amino group and the chloride anion, which can significantly influence the crystal structure and stability. These ionic interactions often lead to more compact crystal packing and enhanced thermal stability compared to the free base form.

Electronic Structure and Bonding Patterns

The electronic structure of this compound reflects the interplay between multiple functional groups with different electronic properties. The boronic acid group exhibits significant Lewis acidic character due to the empty p-orbital on the boron atom, making it capable of forming coordinate bonds with Lewis bases. This property is fundamental to its reactivity in various organic transformations, particularly in cross-coupling reactions.

The amino group at the 5-position acts as an electron-donating substituent through resonance effects, increasing electron density on the aromatic ring. This electron donation is partially offset by the electron-withdrawing inductive and mesomeric effects of the chlorine atom at the 2-position. The resulting electronic distribution creates a unique reactivity profile that influences both the chemical and biological properties of the compound.

The conjugation between the amino group and the aromatic system results in delocalization of electron density, which can be observed through spectroscopic analysis. The presence of the boronic acid group introduces additional complexity to the electronic structure, as it can participate in resonance interactions with the aromatic system under certain conditions.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹B)

Proton Nuclear Magnetic Resonance spectroscopy of this compound reveals characteristic signals corresponding to the aromatic protons and functional group protons. The aromatic region typically displays signals between 6.5 and 7.5 parts per million, with the specific chemical shifts influenced by the electronic effects of the substituents. The amino group protons appear as a broad signal around 5.4 parts per million, which may show coupling patterns depending on the pH and solvent conditions.

The boronic acid hydroxyl protons typically appear as a broad signal in the range of 7-9 parts per million, often exchangeable with deuterium oxide. The exact chemical shifts and multiplicity patterns depend on the hydrogen bonding environment and the presence of the hydrochloride salt, which can influence the overall electronic environment of the molecule.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule. The aromatic carbons appear in the range of 110-160 parts per million, with the carbon bearing the boronic acid group typically appearing around 140-145 parts per million. The carbon atoms ortho and para to the amino group show characteristic upfield shifts due to the electron-donating nature of the substituent.

Boron-11 Nuclear Magnetic Resonance spectroscopy is particularly informative for boronic acid derivatives. The boron nucleus typically appears in the range of 25-35 parts per million for trigonal boronic acids, with the exact chemical shift depending on the coordination environment and hydrogen bonding interactions. The signal often appears as a broad singlet due to the quadrupolar nature of the boron-11 nucleus.

Infrared Spectroscopy

Infrared spectroscopy of this compound exhibits characteristic absorption bands that confirm the presence of various functional groups. The boronic acid B-O stretching vibrations typically appear in the range of 1300-1400 cm⁻¹, while the B-O-H bending modes are observed around 1100-1200 cm⁻¹. These bands may show broadening due to hydrogen bonding interactions with the hydrochloride component.

The amino group displays characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, typically appearing as a doublet for primary amines. The exact frequency and intensity depend on the degree of hydrogen bonding and the protonation state of the amino group in the hydrochloride salt form. Additional N-H bending vibrations appear around 1500-1550 cm⁻¹.

Aromatic C=C stretching vibrations are observed in the range of 1450-1600 cm⁻¹, while aromatic C-H stretching appears around 3000-3100 cm⁻¹. The C-Cl stretching vibration typically occurs in the range of 550-850 cm⁻¹, providing confirmation of the chloro substituent. The overall spectral pattern provides a fingerprint for compound identification and purity assessment.

Mass Spectrometry

Mass spectrometric analysis of this compound typically employs electrospray ionization techniques due to the polar nature of the compound. The molecular ion peak corresponds to the protonated molecule [M+H]⁺, appearing at approximately m/z 172 for the free acid form. The isotope pattern reflects the presence of chlorine, showing the characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

Fragmentation patterns typically involve loss of the boronic acid hydroxyl groups, resulting in fragments at [M-OH]⁺ and [M-2OH]⁺. Additional fragmentation may occur through loss of the amino group or cleavage of the C-B bond, providing structural confirmation through the fragmentation pattern analysis. The presence of boron can sometimes be confirmed through the characteristic isotope pattern, as boron-10 and boron-11 have different natural abundances.

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and assist in structural elucidation. The exact mass measurement helps distinguish between possible isomers and confirms the identity of the compound with high confidence.

Physical Properties and Stability Parameters

This compound exhibits several important physical properties that influence its handling, storage, and application. The compound typically appears as a white to off-white crystalline solid with hygroscopic properties, requiring storage under anhydrous conditions to prevent degradation. The recommended storage temperature is 2-8°C in airtight, desiccated containers to maintain stability and prevent hydrolysis of the boronic acid group.

| Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 207.85 g/mol | Hydrochloride salt form |

| Melting Point | 248-250°C | Approximate range |

| Solubility | Enhanced in polar solvents | Due to hydrochloride salt |

| Storage Temperature | 2-8°C | Recommended conditions |

| Stability | Hygroscopic | Requires dry conditions |

The solubility profile of the hydrochloride salt shows significant improvement compared to the free boronic acid, with enhanced dissolution in water and polar organic solvents such as dimethyl sulfoxide and tetrahydrofuran. This improved solubility facilitates its use in various synthetic applications and biological assays where aqueous compatibility is essential.

The thermal stability of the compound extends to approximately 248-250°C before decomposition occurs. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation of the boronic acid functionality. The compound shows sensitivity to light exposure, particularly affecting the aromatic amine moiety, necessitating storage in dark conditions when possible.

Eigenschaften

CAS-Nummer |

958646-69-0 |

|---|---|

Molekularformel |

C6H7BClNO2 |

Molekulargewicht |

171.39 g/mol |

IUPAC-Name |

(5-amino-2-chlorophenyl)boronic acid |

InChI |

InChI=1S/C6H7BClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 |

InChI-Schlüssel |

JUMYKXJHLJGVQG-UHFFFAOYSA-N |

SMILES |

B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl |

Kanonische SMILES |

B(C1=C(C=CC(=C1)N)Cl)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

tert-Butyloxycarbonyl (t-BOC) Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method, adapted from pyrimidine boronate syntheses, achieves >90% yield under mild conditions (25°C, 6 hours) in dimethylformamide (DMF). However, Boc₂O’s toxicity and moisture sensitivity limit its industrial applicability.

Alternative Protecting Groups

-

Dibenzyl Protection : Offers stability under basic conditions but requires catalytic hydrogenation for deprotection, complicating scalability.

-

Trimethylsilyl (TMS) : Less common due to hydrolysis susceptibility, though useful in moisture-free environments.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Lithiation Temp | -70°C to -80°C | 85–92 |

| Borate Ester | Triisopropyl borate | 89 |

| Quenching Agent | HCl (1M) | 94 |

Miyaura Borylation

Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂) offers a scalable alternative. Using Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base, this method avoids cryogenic conditions but requires halogenated precursors.

Chlorination Strategies

Pre-Borylation Chlorination

Electrophilic chlorination of the phenyl ring prior to boronic acid installation ensures regioselectivity. Chlorine is introduced at C-2 using Cl₂ or N-chlorosuccinimide (NCS) in acetic acid, achieving >80% yield.

Post-Borylation Chlorination

Directing groups like boronic acids can facilitate late-stage chlorination via Pd-mediated C-H activation, though this approach risks boronate degradation.

Deprotection and Hydrochloride Formation

Deprotection of the t-BOC group occurs under acidic conditions (e.g., HCl in dioxane), simultaneously forming the hydrochloride salt. This one-pot process streamlines synthesis, yielding 95% purity after recrystallization.

Industrial-Scale Production

Catalytic Optimization

Industrial methods employ Pd nanoparticles immobilized on carbon to enhance Miyaura borylation efficiency, reducing catalyst loading to 0.5 mol% while maintaining 92% yield.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures achieve >99% purity.

-

Chromatography : Reserved for laboratory-scale batches due to cost.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Lithiation-Borylation | High regioselectivity | Cryogenic conditions | 85–94 |

| Miyaura Borylation | Scalable, mild conditions | Requires halogenated precursors | 88–92 |

| t-BOC Protection | High-yielding | Toxic reagents | 90–94 |

Challenges and Innovations

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(5-Amino-2-chlorophenyl)boronic acid hydrochloride serves as a valuable reagent in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules that are essential in pharmaceuticals and materials science .

Key Applications:

- Synthesis of Benzothiazoles and Pyridopyrimidines : This compound is instrumental in preparing various heterocyclic compounds, which have significant biological activities .

- Formation of Carbon-Carbon Bonds : It enables the construction of complex molecular architectures necessary for drug development and other applications.

Biological Research

The compound has been extensively studied for its biological activities, particularly its role as an enzyme inhibitor and its potential therapeutic effects.

Biochemical Properties:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, impacting cellular functions such as signaling pathways and gene expression.

- Protein Interactions : The boronic acid moiety allows it to form reversible covalent bonds with diols, enhancing selectivity towards specific proteins or enzymes.

Anticancer Activity:

Recent studies indicate that this compound can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, it has shown superior growth inhibition compared to traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) in MCF-7 and MDA-MB-231 breast cancer cells.

| Cancer Cell Line | IC50 Value (µM) | Comparison with 5-Fluorouracil (5-FU) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | Better than 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | Better than 11.73 |

Antibacterial Activity

The compound exhibits antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves binding to serine residues in β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .

| Bacterial Strain | Ki Value (µM) | Effectiveness |

|---|---|---|

| Class C β-lactamases | 0.004 - 0.008 | Highly effective |

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings, particularly in the production of advanced materials and chemical sensors .

Case Study 1: Cancer Treatment

A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant increase in caspase-9 levels, indicating its role in promoting apoptosis through mitochondrial pathways.

Case Study 2: Inhibition of Biofilm Formation

Research highlighted the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa, showcasing its potential use in treating chronic bacterial infections associated with biofilms .

Wirkmechanismus

The mechanism of action of (5-Amino-2-chlorophenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The amino and chlorine groups also contribute to its reactivity and specificity in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Boronic Acid Derivatives

*Calculated based on molecular formula.

Key Differences in Reactivity and Bioactivity

Amino Group Position: Para-substituted amino groups (as in the target compound) may facilitate stronger hydrogen bonding in enzyme active sites compared to meta-substituted derivatives (e.g., 3-Amino-5-methoxycarbonyl analog) .

Biological Selectivity: Boronic acids with aminomethyl groups (e.g., (2-Aminomethyl-5-fluoro)phenylboronic acid HCl) exhibit selective proteasome inhibition, as seen in studies where EGCG antagonism was specific to boronic acid-containing inhibitors . The methoxyethyl-phenoxy substituent in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () conferred potent HDAC inhibition (IC₅₀ ~1 µM), suggesting that bulkier substituents may enhance target affinity compared to simpler amino/chloro derivatives .

Synthetic Utility: Compounds like (3-Amino-5-methoxycarbonyl)benzeneboronic acid HCl (PI-25521) are intermediates in multi-step syntheses of epigenetic modifiers, highlighting the role of boronic acids in constructing hybrid pharmacophores . β-Amino-boronic acid hydrochlorides (e.g., compound 6 in ) demonstrate stability in acidic conditions, a trait critical for oral drug development .

Biologische Aktivität

(5-Amino-2-chlorophenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of the Compound

This compound is characterized by an amino group at the 5-position and a chlorine atom at the 2-position on the phenyl ring, enhancing its solubility and stability. This compound is primarily utilized in various scientific fields, including chemistry, biology, and medicine.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It acts as a reversible inhibitor for certain enzymes, particularly proteases and serine proteases, by forming covalent bonds with target residues . The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It binds to the active site of enzymes, preventing substrate access and inhibiting enzymatic activity.

- Suzuki–Miyaura Coupling Reaction : The compound plays a significant role in cross-coupling reactions, facilitating the formation of carbon-carbon bonds which are crucial in organic synthesis.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties through various pathways:

- Inhibition of Oncogenic Pathways : It has been explored as a potential inhibitor of KRAS G12C mutations, which are prevalent in certain cancers. Studies suggest that boronic acids can selectively inhibit mutant forms of proteins involved in cancer progression .

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects against cancer.

Enzyme Inhibition Studies

A significant focus has been on the compound's role as an inhibitor of the immunoproteasome. Virtual screening studies have identified it as a promising candidate for developing selective inhibitors targeting autoimmune diseases . The following table summarizes key findings from various studies on enzyme inhibition:

| Compound | Target Enzyme | IC50 (μM) | Binding Affinity (Kd μM) |

|---|---|---|---|

| This compound | β5i subunit of immunoproteasome | 60 ± 7 | 22.4 ± 5.1 |

| Other Boronic Acid Derivative | Various Proteases | Variable | Variable |

Case Studies

- Inhibition of Immunoproteasome : A study conducted using large-scale virtual screening identified this compound as a lead compound for β5i selective inhibitors. The compound demonstrated micromolar binding affinity and time-dependent inhibitory potency against the immunoproteasome .

- Cancer Therapeutics : In preclinical models, compounds similar to this compound have shown efficacy in reducing tumor growth by inhibiting key signaling pathways associated with cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (5-amino-2-chlorophenyl)boronic acid hydrochloride, and how are they experimentally confirmed?

- Answer : The compound (CAS: 2096340-32-6) has a molecular weight of ~207.85 g/mol and purity ≥98% . Key properties include solubility in polar solvents (e.g., DMSO, methanol) and stability under inert atmospheres. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm aromatic proton environments and boronic acid functionality.

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ at m/z 208.85) .

- Elemental Analysis : To validate stoichiometry (C, H, N, B, Cl ratios).

Q. What are standard synthetic routes for this compound?

- Answer : Synthesis typically involves:

Borylation : Suzuki-Miyaura coupling of 5-amino-2-chlorobromobenzene with bis(pinacolato)diboron under Pd catalysis .

Hydrolysis : Conversion of the boronic ester intermediate to the free boronic acid.

Hydrochloride Formation : Treatment with HCl in anhydrous conditions to yield the hydrochloride salt .

- Key Reagents : Pd(PPh₃)₄, pinacol boronic ester, and HCl gas .

Q. How is purity assessed, and what analytical methods resolve challenges from coexisting amino and boronic acid groups?

- Answer : Purity is assessed via:

- HPLC : Using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Titration : Boronic acid quantification via pH-dependent complexation with diols .

- Challenges : Amino groups may protonate under acidic conditions, altering retention times. Use buffered mobile phases (pH 6–7) to stabilize ionization states .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronic acid partner?

- Answer : Optimization strategies include:

- Catalyst Selection : Pd-XPhos G2 enhances coupling efficiency with electron-deficient aryl chlorides .

- Solvent System : THF/H₂O (4:1) improves solubility of hydrophilic intermediates.

- Base : Potassium phosphate (pH 9–10) minimizes boronic acid protodeboronation .

- Example : Reaction with 3-chloro-2-fluorophenyl bromide achieved 52% yield under Pd catalysis .

Q. What strategies mitigate instability of the boronic acid group in aqueous biological assays?

- Answer : Stabilization methods include:

- Boronate Ester Formation : Pre-complexation with diols (e.g., sorbitol) to prevent hydrolysis .

- Pro-drug Approach : Use pinacol-protected boronic esters, which hydrolyze in situ under physiological pH .

- Case Study : DEA (diethanolamine) boronic esters show enhanced stability and solubility for enzyme inhibition studies .

Q. How can contradictory data in synthetic yields or reaction pathways be resolved?

- Answer : Systematic troubleshooting involves:

Reaction Monitoring : In situ IR or LC-MS to detect intermediates/byproducts .

Computational Modeling : DFT calculations to predict favorable reaction pathways (e.g., protodeboronation vs. coupling) .

DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions .

Q. What role does this compound play in designing dynamic hydrogels or stimuli-responsive materials?

- Answer : The boronic acid moiety forms reversible boronate esters with diols (e.g., polysaccharides), enabling:

- Self-healing Hydrogels : pH-responsive networks for drug delivery .

- Glucose Sensors : Competitive binding with saccharides alters hydrogel swelling .

- Example : Rhodamine-boronic acid conjugates enable fluorescence-based saccharide detection in HPLC post-column assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.